molecular formula C10H10O2 B2949474 2-[4-(2-Oxoethyl)phenyl]acetaldehyde CAS No. 39246-00-9

2-[4-(2-Oxoethyl)phenyl]acetaldehyde

Cat. No. B2949474
CAS RN: 39246-00-9
M. Wt: 162.188
InChI Key: UOPOVDXLQHCGPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[4-(2-Oxoethyl)phenyl]acetaldehyde” is a chemical compound with the molecular formula C10H10O2 . It has a molecular weight of 162.19 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-[4-(2-Oxoethyl)phenyl]acetaldehyde” is based on its molecular formula, C10H10O2 . The InChI key for this compound is UOPOVDXLQHCGPJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving “2-[4-(2-Oxoethyl)phenyl]acetaldehyde” are not available, aldehydes in general can undergo a variety of reactions. For example, they can react with 2,4-dinitrophenylhydrazine (Brady’s reagent) as a test for the carbon-oxygen double bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-(2-Oxoethyl)phenyl]acetaldehyde” include a molecular weight of 162.19 . Unfortunately, specific information such as boiling point or storage conditions are not provided .

properties

IUPAC Name

2-[4-(2-oxoethyl)phenyl]acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4,7-8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPOVDXLQHCGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC=O)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Oxoethyl)phenyl]acetaldehyde

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